4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine
Beschreibung
Eigenschaften
IUPAC Name |
4-(2,4-difluorophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-15-10(13)8(5-14-15)7-3-2-6(11)4-9(7)12/h2-5H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODLPTUNXZNLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=C(C=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341912-76-2 | |
| Record name | 4-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 1-(2,4-difluorophenyl)-3-methyl-1,3-propanedione.
Substitution Reaction: The resulting pyrazole is then subjected to a substitution reaction with an appropriate amine, such as methylamine, to introduce the amine group at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of antifungal and anticancer agents.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industry: The compound is employed in the synthesis of various agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrazole ring structure allows for effective interaction with active sites, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* | Key Applications |
|---|---|---|---|---|---|
| 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine | C₁₀H₉F₂N₃ | 209.20 | 1-methyl, 4-(2,4-difluorophenyl), 5-amine | ~2.1 | Kinase inhibitors, receptor ligands |
| 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine | C₁₀H₉F₂N₃ | 209.20 | 3-methyl, 1-(2,4-difluorophenyl), 5-amine (positional isomer) | ~2.0 | Antimicrobial agents |
| 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine | C₁₆H₁₄FN₃ | 267.30 | 4-(4-methylphenyl), 1-(4-fluorophenyl), 5-amine | ~3.5 | COX-2 inhibitors |
| 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine | C₁₁H₁₁F₂N₃ | 223.22 | 4-amine, 5-(difluoromethyl), 1-(2-methylphenyl) | ~2.8 | Anticancer agents |
| 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | C₂₀H₁₂Cl₃FN₄ | 449.70 | 3-pyridinyl, 1-(2,4,6-trichlorophenyl), 4-(4-fluorophenyl) | ~4.2 | Antifungal agents |
*LogP values estimated via computational tools (e.g., ChemAxon).
Key Comparisons :
Positional Isomerism :
- The target compound and its isomer (1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine) share identical molecular formulas but differ in substituent positions. The 1-methyl group in the target compound may enhance metabolic stability compared to the 3-methyl isomer .
Fluorine Substitution Patterns :
- The 2,4-difluorophenyl group in the target compound provides electron-withdrawing effects, enhancing binding to hydrophobic pockets in enzymes (e.g., kinases) .
- In contrast, 4-fluorophenyl (as in 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine) offers less steric hindrance, favoring interactions with flat aromatic residues in COX-2 .
Functional Group Diversity :
- Difluoromethyl (in 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine) increases electronegativity and metabolic stability compared to simple fluorophenyl groups .
- Trichlorophenyl substitution (as in 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine) introduces strong electron-withdrawing effects, improving antifungal activity .
Synthetic Complexity :
- Triazole derivatives (e.g., compounds 7–9 in ) require multistep synthesis involving hydrazinecarbothioamides and tautomerism control, whereas pyrazoles like the target compound are synthesized via simpler cyclocondensation .
Biologische Aktivität
The compound 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1341912-76-2) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Structure and Composition
- Molecular Formula : C10H9F2N3
- Molecular Weight : 209.20 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC1=C(C=NN1C2=C(C=C(C=C2)F)F)N
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various pyrazole compounds against human cancer cell lines, demonstrating that certain derivatives possess cytotoxic effects comparable to established chemotherapeutic agents.
Case Study: Cytotoxicity Evaluation
In vitro studies were conducted on several cancer cell lines, including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). The results are summarized in the following table:
The compound exhibited a CC50 value of 58.4 µM , indicating potential as an effective anticancer agent, particularly against colon cancer cells.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research has shown that certain compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes.
Inhibition Studies
A comparative analysis of anti-inflammatory activities was conducted on various pyrazole compounds:
The compound displayed an IC50 value of 60.56 µg/mL , demonstrating significant anti-inflammatory potential comparable to standard treatments.
The mechanism by which This compound exerts its biological effects is not fully elucidated; however, it is believed to involve the inhibition of specific kinases and modulation of apoptotic pathways.
Q & A
Q. What are the key synthetic methodologies for synthesizing 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine?
The synthesis typically involves multi-step processes, including cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. Key steps include:
- Nucleophilic substitution to introduce the 2,4-difluorophenyl group.
- Methylation at the pyrazole N1 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) .
- Amine functionalization at the C5 position via reductive amination or nucleophilic displacement.
Reaction optimization often employs aprotic solvents (DMF, DMSO) and elevated temperatures (60–100°C) to enhance yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard characterization techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and methyl group integration .
- High-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95% recommended for biological studies).
- Mass spectrometry (ESI-TOF) to verify molecular weight (C₁₀H₉F₂N₃, 209.20 g/mol) .
- Single-crystal X-ray diffraction for absolute configuration determination, utilizing software like SHELXL for refinement .
Q. What storage conditions are critical to maintain compound stability?
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation. Use amber vials to minimize light-induced decomposition, and avoid aqueous or protic solvents to reduce hydrolysis risks .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance cross-coupling efficiency for aryl group introduction .
- Solvent effects : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation .
- Flow chemistry : Continuous flow systems improve reaction control and scalability for high-throughput synthesis .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) : Models binding affinity to enzymes (e.g., kinases) or receptors by simulating ligand-receptor interactions. Fluorine substituents enhance binding via halogen bonds .
- QSAR modeling : Correlates substituent electronic properties (Hammett σ constants) with activity trends .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Q. How can conflicting biological activity data across structural analogs be resolved?
- Comparative SAR studies : Evaluate analogs with varied fluorine substitution patterns (e.g., 2,4-difluoro vs. 2,6-difluoro) to identify critical pharmacophores .
- Bioassay standardization : Use isogenic cell lines and consistent assay conditions (pH, temperature) to minimize variability .
- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .
Q. What crystallographic techniques are recommended for elucidating its solid-state structure?
- Single-crystal X-ray diffraction : Collect high-resolution data (R factor < 0.05) at low temperature (100–173 K) to minimize thermal motion artifacts .
- SHELX refinement : Use SHELXL for structure solution and refinement, leveraging Hirshfeld surface analysis to validate intermolecular interactions (e.g., F⋯H hydrogen bonds) .
- Twinned data handling : Apply HKL-3000 or CrysAlisPro for integration if crystals exhibit twinning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
